molecular formula C14H18ClFN2O B2941382 2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride CAS No. 1439902-63-2

2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride

Cat. No.: B2941382
CAS No.: 1439902-63-2
M. Wt: 284.76
InChI Key: RLQNJYKYHYHFPX-GJTSMBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom and an aminocyclohexyl group, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a fluorinated isoindoline derivative with an aminocyclohexyl group. The reaction conditions typically require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool for studying biological processes or as a potential therapeutic agent.

  • Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of neurology or cardiology.

  • Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Isoindolin-1-one derivatives: These compounds share a similar core structure but may differ in the presence of substituents such as fluorine or amino groups.

  • Fluoroisoindolines: These compounds contain fluorine atoms but may have different substituents or functional groups.

Uniqueness: 2-(trans-4-Aminocyclohexyl)-6-fluoroisoindolin-1-one hydrochloride is unique due to its specific combination of a fluorine atom and an aminocyclohexyl group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-aminocyclohexyl)-6-fluoro-3H-isoindol-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O.ClH/c15-10-2-1-9-8-17(14(18)13(9)7-10)12-5-3-11(16)4-6-12;/h1-2,7,11-12H,3-6,8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQNJYKYHYHFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N2CC3=C(C2=O)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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